

# Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzaldehyde

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,4,5-Trimethoxybenzaldehyde** (C<sub>10</sub>H<sub>12</sub>O<sub>4</sub>), a vital intermediate in the synthesis of various pharmaceutical compounds.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **3,4,5-Trimethoxybenzaldehyde**, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3,4,5-Trimethoxybenzaldehyde**

| Chemical Shift (δ)<br>ppm | Multiplicity | Integration | Assignment                   |
|---------------------------|--------------|-------------|------------------------------|
| 9.88                      | Singlet      | 1H          | Aldehyde (-CHO)              |
| 7.14                      | Singlet      | 2H          | Aromatic (Ar-H)              |
| 3.94                      | Singlet      | 9H          | Methoxy (-OCH <sub>3</sub> ) |

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3,4,5-Trimethoxybenzaldehyde**

| Chemical Shift (δ) ppm | Assignment                          |
|------------------------|-------------------------------------|
| 191.2                  | Aldehyde Carbonyl (C=O)             |
| 153.7                  | Aromatic Carbon (C-O)               |
| 143.6                  | Aromatic Carbon (C-O)               |
| 131.8                  | Aromatic Carbon (C-CHO)             |
| 106.8                  | Aromatic Carbon (C-H)               |
| 61.1                   | Methoxy Carbon (-OCH <sub>3</sub> ) |
| 56.4                   | Methoxy Carbon (-OCH <sub>3</sub> ) |

Solvent: CDCl<sub>3</sub>, Frequency: 151 MHz

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **3,4,5-Trimethoxybenzaldehyde**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment   |
|--------------------------------|---------------|--|
| ~3030                          | Weak          | Aromatic C-H Stretch   |
| 2850 & 2750                    | Medium        | Aldehyde C-H Stretch (Fermi doublet) <a href="#">[2]</a> <a href="#">[3]</a>       |
| ~1705                          | Strong, Sharp | Aromatic Aldehyde C=O Stretch <a href="#">[2]</a> <a href="#">[4]</a>              |
| 1600 & 1500                    | Medium        | Aromatic C=C Ring Stretch <a href="#">[2]</a>                                      |
| ~1250 & ~1040                  | Strong        | Aryl Ether C-O Stretch <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3,4,5-Trimethoxybenzaldehyde**

| m/z | Ion          | Method                      |
|-----|--------------|-----------------------------|
| 196 | $[M]^+$      | Electron Ionization (EI)[8] |
| 181 | $[M-CH_3]^+$ | EI                          |
| 125 | EI           |                             |
| 110 | EI           |                             |

Molecular Weight: 196.20 g/mol [8]

## Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Accurately weigh 5-25 mg of **3,4,5-Trimethoxybenzaldehyde** for  $^1H$  NMR or 50-100 mg for  $^{13}C$  NMR. The solid sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d ( $CDCl_3$ ), in a clean vial.
- **Transfer to NMR Tube:** The resulting solution is carefully transferred into a 5 mm NMR tube using a pipette, ensuring no solid particles are present. The liquid column should be between 4.0 to 5.0 cm.
- **Instrument Setup:** The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- **Data Acquisition:** The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.

The probe is tuned to the specific nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) and the data is acquired using an appropriate pulse sequence. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

## IR Spectroscopy

Objective: To identify the functional groups present in **3,4,5-Trimethoxybenzaldehyde** by measuring the absorption of infrared radiation.

Methodology (Thin Solid Film):

- **Sample Preparation:** A small amount (approx. 50 mg) of solid **3,4,5-Trimethoxybenzaldehyde** is dissolved in a few drops of a volatile solvent like methylene chloride.
- **Film Deposition:** A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.<sup>[4]</sup>
- **Data Acquisition:** The salt plate is placed in the sample holder of the FT-IR spectrometer. The IR spectrum is then recorded, plotting the percentage of light transmitted against the wavenumber.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **3,4,5-Trimethoxybenzaldehyde**.

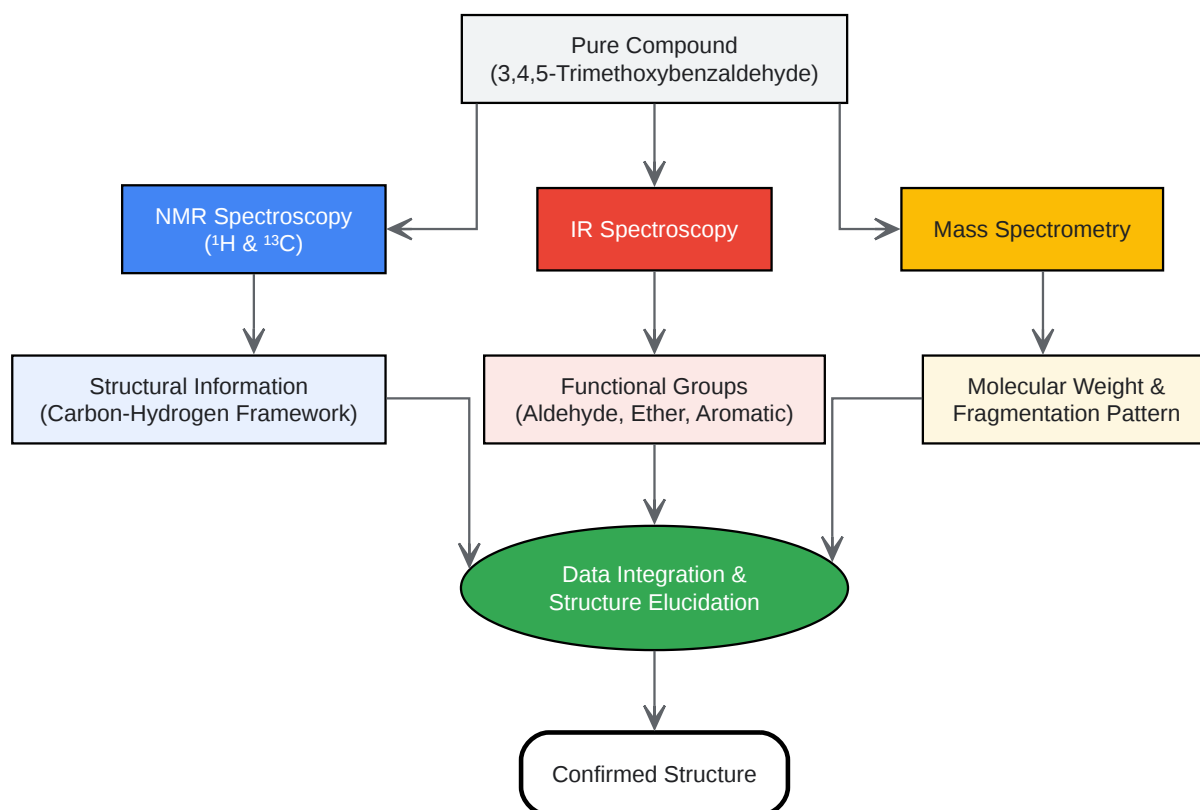
Methodology (Electron Ionization - EI):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam. This process knocks an electron off the molecule, forming a positively charged molecular ion ( $[\text{M}]^+$ ), which is a radical cation.
- **Fragmentation:** The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments.

- **Mass Analysis:** The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio ( $m/z$ ) of the ion.
- **Detection:** A detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like **3,4,5-Trimethoxybenzaldehyde**.



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Caption: Logical workflow for compound identification using spectroscopic methods.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134019#spectroscopic-data-for-3-4-5-trimethoxybenzaldehyde-nmr-ir-mass-spec]

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